Pyrene-PEG1-OH
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Overview
Description
Pyrene-PEG1-OH is a compound that consists of a pyrene group attached to a polyethylene glycol (PEG) chain with a hydroxyl group at the end. The chemical formula for this compound is C19H15NO2. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG1-OH typically involves the attachment of a pyrene group to a PEG chain. One common method is the esterification of pyrene with PEG using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Pyrene-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
The major products formed from these reactions include pyrene-PEG1-carbonyl, pyrene-PEG1-halide, and pyrene-PEG1-amine, depending on the specific reaction and reagents used .
Scientific Research Applications
Pyrene-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking within cells.
Medicine: Utilized in drug delivery systems due to its ability to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the development of sensors and materials with unique optical properties .
Mechanism of Action
The mechanism of action of Pyrene-PEG1-OH involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene group can intercalate into nucleic acid structures, while the PEG chain provides solubility and biocompatibility. These interactions enable this compound to serve as an effective fluorescent probe and drug delivery agent .
Comparison with Similar Compounds
Similar Compounds
- Pyrene-PEG2-OH
- Pyrene-PEG3-OH
- Pyrene-PEG4-OH
- Pyrene-PEG5-OH
Uniqueness
Pyrene-PEG1-OH is unique due to its specific chain length and functional group, which provide a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility in aqueous environments and its ability to interact with a wide range of molecular targets .
Properties
Molecular Formula |
C19H15NO2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)pyrene-1-carboxamide |
InChI |
InChI=1S/C19H15NO2/c21-11-10-20-19(22)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)18(14)17(12)13/h1-9,21H,10-11H2,(H,20,22) |
InChI Key |
IFAXSFYBBMMUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCO |
Origin of Product |
United States |
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